molecular formula C17H17NO6S B3451775 ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)BENZOATE

ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)BENZOATE

Cat. No.: B3451775
M. Wt: 363.4 g/mol
InChI Key: PRAMPZRHFOGTSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)BENZOATE is a complex organic compound that belongs to the class of benzodioxane derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)BENZOATE typically involves multiple steps, starting from readily available precursors. One common method involves the ring-closing metathesis of 1,4-benzodioxane derivatives using a nitro-Grela catalyst

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C. Solvents such as dichloromethane, ethanol, and tetrahydrofuran are commonly used .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)BENZOATE include:

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activities. Its sulfonamido and benzoate groups provide additional sites for chemical modification, making it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6S/c1-2-22-17(19)13-5-3-4-6-14(13)18-25(20,21)12-7-8-15-16(11-12)24-10-9-23-15/h3-8,11,18H,2,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAMPZRHFOGTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)BENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)BENZOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)BENZOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)BENZOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)BENZOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)BENZOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.